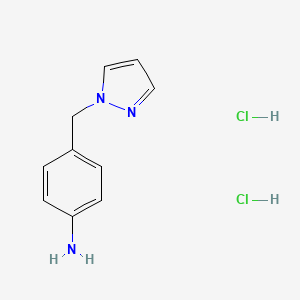

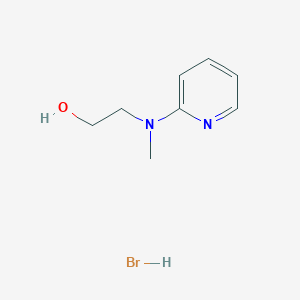

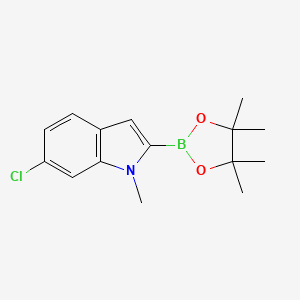

![molecular formula C8H16ClN3O B1451303 N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride CAS No. 1185297-76-0](/img/structure/B1451303.png)

N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride

説明

“N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride” is a biochemical used for proteomics research . It is a compound that contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms .

Synthesis Analysis

The synthesis of oxadiazole compounds often involves the activation of an amidoxime, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide . The yield of the synthesis process can vary, but it has been reported to be as high as 85% .Molecular Structure Analysis

The molecular formula of “N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride” is C8H15N3O•HCl . The structure includes an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one oxygen atom .Chemical Reactions Analysis

The chemical reactions involving oxadiazole compounds can be complex and varied. One example is an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

“N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride” is a solid at room temperature . Its molecular weight is 205.69 . More specific physical and chemical properties such as melting point, infrared spectrum, and nuclear magnetic resonance spectrum can be determined through experimental analysis .科学的研究の応用

Antitubercular Activity

Research on various 1,3,4-oxadiazole derivatives has highlighted their significant antitubercular potential. For instance, studies have shown that certain derivatives exhibit strong in vitro antitubercular activity against multiple strains of Mycobacterium tuberculosis, including drug-resistant strains. This suggests that compounds within this class, including potentially "N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride," could be explored for their antitubercular applications (M. Asif, 2014).

Broad Biological Activities

1,3,4-Oxadiazole derivatives have been identified with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This versatility stems from their ability to interact with various biological receptors and enzymes, making them a valuable scaffold for the development of new therapeutic agents (S. Jalhan et al., 2017).

Antiparasitic Agents

The oxadiazole ring, especially the 1,3,4-oxadiazole variant, has been investigated for its potential in the development of antiparasitic drugs. These studies suggest that the structural features of 1,3,4-oxadiazoles could be leveraged to design compounds that are effective against a variety of parasitic infections, highlighting another possible application area for "N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride" (Paulo Pitasse-Santos et al., 2017).

Pharmacological Potential

A comprehensive review of the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives highlighted their significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This indicates the broad pharmacological potential of the oxadiazole derivatives, which could extend to "N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride" (Jing-Jing Wang et al., 2022).

将来の方向性

Oxadiazole compounds have been the subject of ongoing research due to their potential biological activity. Future directions may include further exploration of their synthesis, characterization, and evaluation . The design of novel oxadiazole derivatives and their potential applications in drug discovery are also areas of interest .

特性

IUPAC Name |

N-methyl-1-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.ClH/c1-6(2)4-8-10-7(5-9-3)11-12-8;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFWHHZRURVKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NO1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride | |

CAS RN |

1185297-76-0 | |

| Record name | 1,2,4-Oxadiazole-3-methanamine, N-methyl-5-(2-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

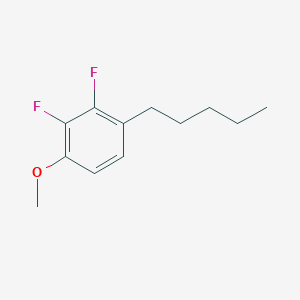

![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)

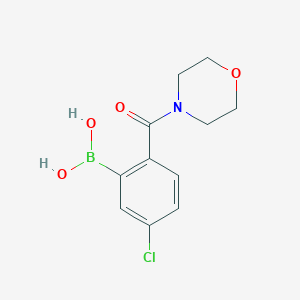

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

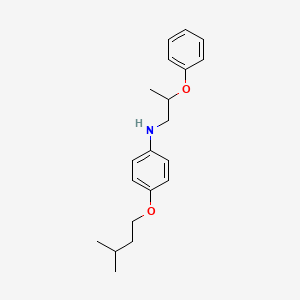

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)

![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)